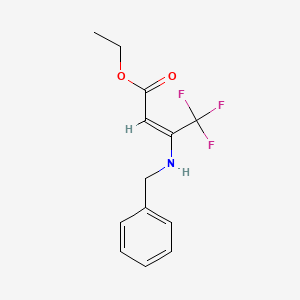ammonium chloride](/img/structure/B12078811.png)
[3-(4-Methylphenyl)-3-oxoprop-1-enyl](tripropyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is an organic compound that belongs to the class of ammonium salts This compound is characterized by the presence of a tripropylammonium group attached to a 3-(4-methylphenyl)-3-oxoprop-1-enyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride typically involves the reaction of 4-methylbenzaldehyde with propylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the enamine intermediate, which is subsequently quaternized with propyl chloride to yield the final ammonium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and maintaining a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products
Oxidation: Formation of 3-(4-methylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(4-methylphenyl)-3-hydroxypropylamine.
Substitution: Formation of various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicine, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for drug development.
Industry
Industrially, the compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
Compared to similar compounds, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride stands out due to its specific structural arrangement and the presence of the tripropylammonium group. This unique feature imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C19H30ClNO |
|---|---|
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride |
InChI |
InChI=1S/C19H30NO.ClH/c1-5-13-20(14-6-2,15-7-3)16-12-19(21)18-10-8-17(4)9-11-18;/h8-12,16H,5-7,13-15H2,1-4H3;1H/q+1;/p-1/b16-12+; |
Clave InChI |
OVEFICUSMNCNOW-CLNHMMGSSA-M |
SMILES isomérico |
CCC[N+](CCC)(CCC)/C=C/C(=O)C1=CC=C(C=C1)C.[Cl-] |
SMILES canónico |
CCC[N+](CCC)(CCC)C=CC(=O)C1=CC=C(C=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



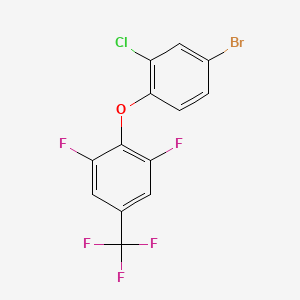
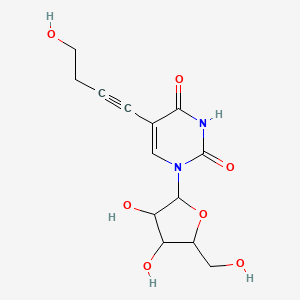

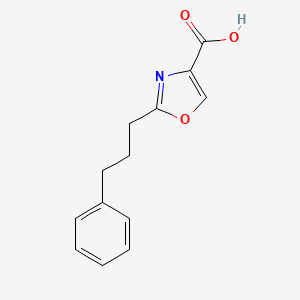
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)

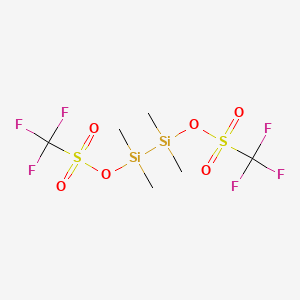

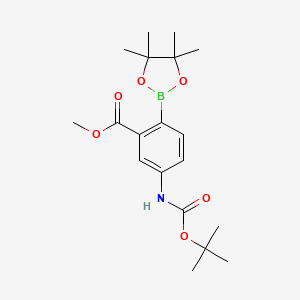
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)


